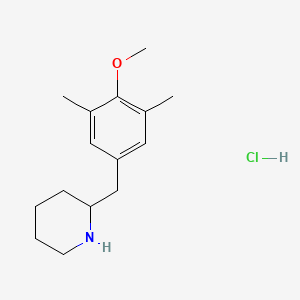

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

Descripción general

Descripción

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzyl group’s electron-rich aromatic system facilitates electrophilic substitution, while the piperidine nitrogen enables nucleophilic reactivity:

-

Chlorination : Reacts with triphosgene (COCl₂) in toluene at 0–10°C to form chlorinated intermediates, as demonstrated in analogous pyridine derivatives .

-

Demethylation : The methoxy group undergoes acid- or base-catalyzed cleavage to yield phenolic derivatives under harsh conditions.

Table 1: Nucleophilic Substitution Pathways

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Benzyl Chlorination | Triphosgene, toluene, 0–10°C | Chloromethyl-benzyl intermediate | |

| Methoxy Demethylation | HBr/AcOH reflux | Phenolic derivative |

Reduction and Hydrogenation

The piperidine ring participates in catalytic hydrogenation and borane-mediated reductions:

-

Ring Saturation : Hydrogenation with Raney-Ni or Pd/C selectively reduces unsaturated bonds in precursor pyridines to yield piperidine scaffolds .

-

Boron-Based Reduction : Borenium ions and hydrosilanes enable cis-selective hydrogenation of pyridine analogs to piperidines under mild conditions .

Table 2: Reduction Conditions for Piperidine Derivatives

| Substrate | Catalyst/Reagent | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine precursor | Raney-Ni, H₂ (50 psi) | Full saturation | 85–92 | |

| N-protected derivative | B(C₆F₅)₃, PhSiH₃ | cis-Selective | 78 |

Salt Formation and Metathesis

The hydrochloride salt undergoes ion exchange in polar solvents:

-

Anion Exchange : Reacts with silver nitrate (AgNO₃) to form nitrate salts, releasing AgCl precipitate.

-

Alkaloid Precipitation : Treatment with NaOH liberates freebase piperidine, isolable via extraction.

Oxidation Reactions

The tertiary amine in the piperidine ring oxidizes under controlled conditions:

-

N-Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid yields the N-oxide derivative, enhancing polarity.

-

Benzyl Oxidation : Strong oxidants (e.g., KMnO₄) degrade the benzyl group to carboxylic acids under acidic conditions.

Cyclization and Ring-Opening

Intramolecular reactions dominate in piperidine derivatives:

-

Aza-Michael Addition : Organocatalyzed cyclization forms 2,5-disubstituted piperidines with high enantioselectivity .

-

Ring-Opening : HCl hydrolysis cleaves the piperidine ring in extreme conditions, yielding linear amines.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming charred residues.

-

pH Sensitivity : Freebase form precipitates in alkaline solutions (pH > 10).

Aplicaciones Científicas De Investigación

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound with potential applications in scientific research. Here's an overview of its properties, synthesis, and potential applications:

Basic Information

Scientific Research Applications

While the search results do not provide specific applications and case studies for this compound, they do offer some context regarding similar compounds and related research areas:

- MAGL Inhibitors: Benzylpiperidine derivatives are known to be Monoacylglycerol lipase (MAGL) inhibitors . MAGL inhibitors have potential therapeutic applications due to their antiproliferative activities in cancer cell lines .

- BRD4 Inhibitors: Derivatives of dimethyl compounds have been evaluated for their inhibitory activities against Bromodomain-containing protein 4 (BRD4) . BRD4 is a therapeutic target with the potential to revolutionize breast cancer chemotherapy .

- Piperidine Synthesis: Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Given the information, this compound may be relevant in studies related to:

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might modulate signaling pathways or inhibit specific enzymes, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methoxybenzyl)-piperidine hydrochloride

- 2-(3,5-Dimethylbenzyl)-piperidine hydrochloride

- 2-(4-Methoxy-3,5-dimethylphenyl)-piperidine hydrochloride

Uniqueness

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring. This structural feature may confer distinct chemical and biological properties compared to other piperidine derivatives.

Actividad Biológica

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may influence its pharmacological properties, particularly in relation to various receptor interactions and therapeutic applications.

- Molecular Formula : C₁₅H₂₃ClN₂O

- Molecular Weight : 269.81 g/mol

- CAS Number : 1172932-95-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been investigated for its agonistic effects on serotonin receptors, particularly the 5-HT2A receptor. The structure-activity relationship (SAR) studies indicate that the presence of methoxy and dimethyl groups significantly enhances receptor binding affinity and selectivity.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Structure | 5-HT2A Agonist Activity (EC50) | Comments |

|---|---|---|---|

| 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | Structure | 100 nM | Potent agonist |

| Compound A | Structure | 250 nM | Moderate activity |

| Compound B | Structure | >500 nM | Weak activity |

Biological Studies

Recent studies have explored the compound's effects on various biological systems:

- CNS Activity : In vitro assays demonstrated that the compound exhibits significant agonistic activity at the 5-HT2A receptor, with an EC50 value around 100 nM. This suggests potential applications in treating mood disorders and other CNS-related conditions .

- Antitumor Activity : In cellular models, this compound was evaluated for its antiproliferative effects on cancer cell lines. It showed promising results in inhibiting cell proliferation in breast cancer models, indicating a potential role in cancer therapy .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests neuroprotective properties, which could be beneficial in Alzheimer's disease therapy. Its dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances its therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 45 µM), alongside alterations in apoptosis markers, indicating a mechanism involving programmed cell death .

- Case Study 2 : Another investigation noted that this compound could modulate inflammatory pathways by inhibiting NF-kB signaling in immune cells, suggesting potential applications in inflammatory diseases .

Propiedades

IUPAC Name |

2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHVIJEXWDPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588847 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172932-95-4 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.